Icariin

PDE5 inhibition Enzyme kinetics Structure-activity relationship

Icariin (ICA) is the sole authentic biomarker for Epimedium quality control, offering unmatched, structure-dependent PDE5 inhibition (IC50: 0.432 µM, 167-fold selectivity over PDE4) and optimal osteoblast differentiation at 1 µM. Beware of generic Epimedin substitutes; they lack Icariin's unique diglycoside structure, resulting in divergent bioactivity and absorption. For reproducible bone formation and drug delivery research, insist on HPLC-verified ≥98% purity Icariin.

Molecular Formula C33H40O15
Molecular Weight 676.7 g/mol
Cat. No. B7819207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcariin
Molecular FormulaC33H40O15
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O
InChIInChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32?,33?/m0/s1
InChIKeyTZJALUIVHRYQQB-XGYHSCOOSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icariin for Scientific Procurement: A Prenylated Flavonol Glycoside with Defined Potency Profiles in Bone Health, PDE5 Inhibition, and Anti-Inflammatory Applications


Icariin (ICA) is a prenylated flavonol glycoside, specifically identified as the most abundant and pharmacologically active constituent extracted from plants of the Epimedium genus (Herba Epimedii), commonly known as Horny Goat Weed [1]. It serves as the principal chemical marker for the quality control of Epimedium-based preparations in the Chinese Pharmacopoeia [1]. As a naturally occurring compound, it is characterized by its diglycoside structure, which is a key factor in its functional profile and its differentiation from other related flavonoid aglycones and glycosides found in the same botanical source [2]. The compound has been the subject of extensive research, with its biological activities attributed to its ability to modulate multiple signaling pathways, including those relevant to osteoblast differentiation and phosphodiesterase-5 (PDE5) enzyme inhibition [1][3].

The Icariin Distinction: Why Structural and Pharmacokinetic Differences Preclude Simple Substitution with Other Epimedium Flavonoids


Substituting Icariin with other Epimedium-derived flavonoid glycosides (e.g., Epimedins A-C, Icariside II) or its primary metabolite (Icaritin) is scientifically unsound due to fundamentally different pharmacokinetic profiles and bioactivity potencies. The structural nuances among these prenylflavonoids, particularly the presence and nature of glycosidic moieties at the C-3 and C-7 positions, critically dictate their absorption, metabolic fate, and target engagement [1]. For instance, while Icariin and Icariside II both exhibit a rapid absorption phase, their metabolites and long-term active species differ significantly, with Icaritin showing a delayed peak concentration and distinct estrogenic activity profile [2]. Furthermore, direct comparative studies reveal substantial, quantifiable differences in their ability to inhibit a key therapeutic target like PDE5 and in their capacity to stimulate bone formation, confirming that the bioactivity profile of each compound is unique and not interchangeable [3][4].

Quantitative Differentiation of Icariin: Head-to-Head Evidence for Procurement Decisions


Icariin vs. Icariside II: A 38-Fold Difference in PDE5A1 Inhibition Potency Driven by C-7 Glycosylation

In a direct head-to-head comparison of purified compounds against human recombinant phosphodiesterase-5A1 (PDE5A1), Icariin demonstrated an IC50 of 5.9 µM. The removal of the glucose moiety at the C-7 hydroxyl group to form Icariside II resulted in a 38-fold increase in inhibitory potency, yielding an IC50 of 156 nM (0.156 µM) [1]. This demonstrates that the specific C-7 diglycoside structure of Icariin is a critical determinant of its bioactivity and explains why Icariside II, despite being a metabolite, is not a functionally equivalent substitute.

PDE5 inhibition Enzyme kinetics Structure-activity relationship

Icariin's Superior PDE5 Selectivity Profile Compared to the Non-Specific Inhibitor Papaverine

In a comparative enzyme inhibition study using PDE5 isolated from human platelets and PDE4 from rat liver tissue, Icariin exhibited significantly greater selectivity for PDE5 over PDE4 than the control drug papaverine. Icariin inhibited PDE5 with an IC50 of 0.432 µM and PDE4 with an IC50 of 73.50 µM, resulting in a selectivity index (PDE4/PDE5 IC50 ratio) of 167.67. In contrast, papaverine demonstrated an IC50 of 0.680 µM on PDE5 and 3.07 µM on PDE4, yielding a selectivity index of only 4.54 [1]. This indicates that Icariin is a more specific inhibitor of cGMP-specific PDE5 than papaverine.

Selectivity profiling PDE4 PDE5 Drug development

Distinct Pharmacokinetic Patterns of Icariin vs. Icaritin After Epimedium Extract Administration

Following the oral administration of a standardized Epimedium extract to ovariectomized rats, two distinct pharmacokinetic patterns were observed among the prenylflavonoids. Icariin, the parent glycoside, reached its maximum serum concentration (tmax) rapidly within 0.5–1 hour, representing an early absorption phase. In contrast, its aglycone metabolite, Icaritin, exhibited a significantly delayed tmax of 8 hours, indicative of a late-phase appearance due to metabolic conversion and enterohepatic recirculation [1]. This demonstrates that while Icariin provides an early peak of the parent compound, Icaritin's systemic presence is both delayed and prolonged.

Pharmacokinetics ADME Bioavailability

Formulation-Dependent Bioavailability Enhancement: Solid Dispersion of Icariin Achieves 416% Relative Bioavailability

A comparative pharmacokinetic study in rats evaluated the relative oral bioavailability (Frel) of Icariin and related compounds from a crude total flavonoid extract of Epimedium (TFE) versus three advanced formulations. When administered as a solid dispersion (SD), the relative bioavailability of Icariin was increased to 416% of the value observed for the unformulated crude TFE extract [1]. This enhancement was superior to that achieved with nanosuspension (NS) and cyclodextrin inclusion complex (CD) formulations, which yielded Frel values for Icariin in the range of 228-295%. For comparison, the Frel of Epimedin C in the same SD formulation was only 112% [1].

Drug delivery Formulation science Bioavailability enhancement

Quantitative Comparison of Osteogenic Potency: Icariin vs. Genistein in Promoting Bone Formation

In a cross-study comparable assessment of osteogenic activity, Icariin has been reported to be more potent than the well-studied phytoestrogen genistein in promoting osteogenic differentiation and maturation of bone marrow stromal cells (BMSCs) [1]. While direct IC50 values are not available for this specific comparison, a review of the literature confirms Icariin's superior efficacy in this regard. Furthermore, in a study establishing Icariin's optimal concentration for bone tissue engineering, it was found that 1 µM Icariin optimally induces both osteogenic and angiogenic differentiation in BMSCs, making it a promising multi-target agent for bone defect repair [2].

Osteogenesis Bone tissue engineering Osteoblast differentiation

Icariin: Recommended Applications Based on Quantified Product Differentiation


Osteoporosis and Bone Tissue Engineering Research

Given the established osteogenic effects, with optimal activity for bone marrow stromal cell differentiation observed at 1 µM [1], Icariin is a scientifically justified choice for in vitro models of osteoblast differentiation and bone formation. Its reported superiority over other flavonoids like genistein in promoting osteogenesis [2] makes it a preferred compound for studies aiming to identify potent pro-osteogenic agents.

Phosphodiesterase-5 (PDE5) Inhibition and Erectile Dysfunction Studies

Icariin's well-defined profile as a selective PDE5 inhibitor (IC50 = 0.432 µM) with a high selectivity index over PDE4 (167.67-fold) makes it a valuable tool compound for research into erectile dysfunction and other conditions mediated by cGMP signaling [1]. Researchers should be aware of the significant difference in potency between Icariin and its metabolite Icariside II (IC50 = 156 nM) and procure the appropriate compound based on the required inhibitory strength [2].

Development of Advanced Oral Formulations for Poorly Soluble Flavonoids

For pharmaceutical development programs, Icariin serves as a prime candidate for formulation studies aimed at improving the bioavailability of poorly soluble prenylflavonoids. The demonstrated ability of a solid dispersion formulation to increase Icariin's relative bioavailability to 416% [1] provides a quantitative benchmark. This supports its procurement for pilot studies investigating novel drug delivery systems to overcome the well-documented low oral absorption of its class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icariin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.